Isotopic Enrichment and Mass Shift vs. Unlabeled Mequinol
4-Methoxyphenol-2,3,5,6-D4 exhibits a +4 Da mass shift relative to unlabeled Mequinol (M.W. 124.14 g/mol) due to the incorporation of four deuterium atoms at the 2, 3, 5, and 6 positions on the aromatic ring . This mass difference is sufficient to separate the isotopic clusters of the analyte and the internal standard in MS1 full scan, while avoiding the isotopic cross-talk that can occur with lower mass shifts . Commercial lots are routinely supplied with an isotopic enrichment of ≥98 atom % D , ensuring minimal contribution from the unlabeled species to the analyte signal.
| Evidence Dimension | Isotopic Purity and Mass Shift |
|---|---|
| Target Compound Data | ≥98 atom % D enrichment; Molecular Weight = 128.16 g/mol |
| Comparator Or Baseline | Unlabeled Mequinol; Molecular Weight = 124.14 g/mol; 0 atom % D enrichment |
| Quantified Difference | +4 Da mass shift; ≥98% isotopic purity |
| Conditions | As specified by vendor certificate of analysis; determined by NMR and MS |
Why This Matters
The high isotopic enrichment minimizes signal interference, while the +4 Da mass shift ensures unambiguous MS resolution from the native analyte, a critical requirement for FDA and EMA bioanalytical method validation guidelines.
